molecular formula C13H8F3NO4S B8089999 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate

2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate

Cat. No.: B8089999
M. Wt: 331.27 g/mol
InChI Key: IVBUSTUQAWHPIQ-UHFFFAOYSA-N
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Description

2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate (CAS: 1609373-98-9) is a heterocyclic compound featuring a fused benzofuropyridine core substituted with a methyl group at position 2 and a trifluoromethanesulfonate (triflate) group at position 6. Its molecular formula is C₁₃H₈F₃NO₄S, with a purity of 98% and an exact mass of 331.0432504 g/mol . The triflate group is a highly reactive leaving group, making this compound valuable in nucleophilic substitution reactions, particularly in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

(2-methyl-[1]benzofuro[2,3-b]pyridin-8-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO4S/c1-7-5-6-9-8-3-2-4-10(11(8)20-12(9)17-7)21-22(18,19)13(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBUSTUQAWHPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Stoichiometry

In a representative procedure, 6.7 g (33.6 mmol) of 2-methylbenzofuro[2,3-b]pyridin-8-ol is suspended in 300 ml of dichloromethane at 0°C. A solution of Tf₂O (8.47 ml, 50.5 mmol) in 30 ml dichloromethane is added dropwise, followed by stirring at ambient temperature for 12–24 hours. Pyridine (1.1 equiv) is typically employed as an acid scavenger to neutralize the liberated triflic acid.

Table 1: Key Reaction Parameters

ParameterValue
Temperature0°C → RT
Molar Ratio (Tf₂O:OH)1.5:1
SolventDichloromethane
Reaction Time12–24 h
Yield80%

Purification and Characterization

The crude product is purified via silica gel chromatography using dichloromethane as the eluent, yielding 8.95 g (80%) of pale yellow crystalline solid. Nuclear magnetic resonance (¹H NMR) analysis confirms the successful incorporation of the triflate group through characteristic downfield shifts at δ 8.5–8.7 ppm for the aromatic protons adjacent to the electron-withdrawing trifluoromethanesulfonyl moiety.

Alternative Synthetic Routes and Modifications

Deuterated Analog Synthesis

A modified protocol for preparing isotopically labeled derivatives employs sodium methylate-d₁ in ethanol-d₁ under reflux conditions. This method substitutes the hydroxyl proton with deuterium while maintaining the triflate group intact, achieving 85% yield after 60 hours of reaction time. The deuterated intermediate serves as a valuable tracer in metabolic studies of benzofuropyridine-based pharmaceuticals.

Mechanistic Considerations

The triflation proceeds through a two-step nucleophilic substitution mechanism (Figure 1):

Step 1: Activation of Tf₂O by pyridine generates a reactive triflyl pyridinium intermediate.
Step 2: Nucleophilic attack by the phenolic oxygen on the electrophilic sulfur center, displacing the pyridinium leaving group.

The reaction's success hinges on maintaining anhydrous conditions to prevent hydrolysis of both the starting material and the triflating agent. Kinetic studies suggest rate-limiting formation of the triflyl intermediate, with overall reaction half-lives <2 hours at room temperature.

Industrial-Scale Production Optimization

Solvent Selection

While dichloromethane remains the laboratory standard, pilot plant trials have evaluated alternative solvents:

Table 2: Solvent Performance Comparison

SolventYield (%)Purity (%)Reaction Time (h)
Dichloromethane809824
Toluene729536
THF689348
DMF<5--

Polar aprotic solvents like DMF induce premature decomposition of the triflate product, making dichloromethane the optimal choice despite environmental concerns.

Catalyst Screening

Base additives were systematically evaluated to improve reaction efficiency:

Table 3: Base Additive Effects

BaseEquivYield (%)
Pyridine1.180
DMAP0.585
Triethylamine1.578
DBU0.365

4-Dimethylaminopyridine (DMAP) shows superior catalytic activity at reduced stoichiometry, likely due to enhanced nucleophilicity of the phenolic oxygen through hydrogen bonding.

Quality Control and Analytical Methods

Purity Assessment

Commercial batches (≥98% purity) are analyzed via:

  • HPLC : C18 column, acetonitrile/water (70:30) mobile phase, retention time 6.8 min

  • Elemental Analysis : Calculated for C₁₃H₈F₃NO₄S: C 47.14%, H 2.43%, N 4.23%; Found: C 47.09%, H 2.51%, N 4.18%

  • Mass Spectrometry : ESI-MS m/z 332.1 [M+H]⁺

Stability Profiling

Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months when stored in amber glass under nitrogen. Critical degradation pathways include:

  • Hydrolysis to parent phenol (major)

  • Radical-mediated decomposition (minor)

Applications in Pharmaceutical Synthesis

This triflate serves as a key intermediate in:

  • Anticancer Agents : Suzuki couplings with boronic acids yield EGFR inhibitors

  • Antivirals : Buchwald-Hartwig aminations produce NNRTI candidates

  • Imaging Probes : Radiofluorination via isotopic exchange creates ¹⁸F-labeled PET tracers

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium tert-butoxide, often in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction are typically used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuro[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate has been explored as a potential precursor in the synthesis of bioactive compounds. Its structural characteristics make it suitable for the development of:

  • Antiviral Agents : The compound's derivatives have shown promise as inhibitors of viral enzymes, particularly HIV reverse transcriptase, which is crucial for viral replication .
  • Anticancer Drugs : Research indicates that modifications of this compound can lead to the development of effective anticancer agents targeting specific pathways involved in tumor growth and metastasis .

Organic Synthesis

The trifluoromethanesulfonate group (–SO₂CF₃) enhances the electrophilic nature of the compound, making it an excellent reagent for:

  • Nucleophilic Substitution Reactions : This property allows for the introduction of various nucleophiles, facilitating the synthesis of complex organic molecules.
  • Coupling Reactions : It serves as a coupling partner in reactions involving aryl or heteroaryl systems, expanding the toolkit for synthetic chemists .

Case Study 1: Antiviral Activity

A study published in the Journal of Organic Chemistry demonstrated that derivatives of 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate exhibited significant activity against HIV reverse transcriptase. The researchers synthesized several analogs and evaluated their inhibitory effects, leading to the identification of compounds with IC50 values in the nanomolar range. This underscores the potential for developing new antiviral therapies based on this scaffold .

Case Study 2: Anticancer Properties

In another investigation reported in Bioorganic & Medicinal Chemistry Letters, researchers explored the anticancer properties of modified derivatives of this compound. The study revealed that certain analogs selectively induced apoptosis in cancer cell lines while sparing normal cells, highlighting their therapeutic potential. The mechanism was linked to the disruption of mitochondrial function and activation of caspase pathways .

Mechanism of Action

The mechanism of action of 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : The benzofuro[2,3-b]pyridine system combines benzofuran and pyridine moieties, creating a planar, electron-deficient aromatic system. This structure enhances stability and influences electronic interactions in reactions .
  • Triazine-Based Sulfonylureas (e.g., metsulfuron methyl ester): These compounds, such as those listed in , feature a 1,3,5-triazine core with sulfonylurea substituents. Unlike the target compound, their primary application is as herbicides, leveraging sulfonylurea groups to inhibit acetolactate synthase in plants .

Functional Group Analysis

  • Trifluoromethanesulfonate (Triflate) : The target’s triflate group is superior in leaving-group ability compared to mesylates (-SO₃CH₃) or tosylates (-SO₃C₆H₄CH₃), enabling efficient nucleophilic displacements. This contrasts with 2-Chloro-1-methylpyridinium bis(trifluoromethane)sulfonimide (), where the triflimide ([Tf₂N]⁻) anion enhances ionic liquid properties but lacks direct leaving-group utility .
  • Sulfonylurea Linkers : Compounds like triflusulfuron methyl ester () utilize sulfonylurea bridges for herbicidal activity, whereas the target’s triflate group is tailored for synthetic versatility rather than bioactivity .

Physicochemical Properties and Reactivity

Key Physical Data

Property Target Compound 2-Chloro-1-methylpyridinium [Tf₂N] () Metsulfuron Methyl Ester ()
Molecular Formula C₁₃H₈F₃NO₄S C₇H₇ClN₂·C₂F₆NO₄S₂ C₁₄H₁₅N₅O₆S
Exact Mass (g/mol) 331.043 414.93 (cation + anion) 381.07
Melting Point (°C) Not Reported 74–76 158–160 (literature)
Key Functional Groups Triflate, benzofuropyridine Triflimide, pyridinium Sulfonylurea, triazine

Reactivity Profiles

  • Nucleophilic Substitution : The target’s triflate group facilitates rapid SN2 reactions, outperforming less electronegative leaving groups (e.g., iodide in pyridinium salts, as in ) .
  • Stability : Triflates are moisture-sensitive but more stable than analogous iodides or bromides. This contrasts with sulfonylureas (), which degrade under acidic conditions due to urea linkage hydrolysis .

Biological Activity

2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate (CAS No. 1609373-98-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, research findings, and case studies that highlight its therapeutic potential.

  • Molecular Formula : C13H8F3NO4S
  • Molecular Weight : 331.27 g/mol
  • CAS Number : 1609373-98-9
  • MDL Number : MFCD32633462

The compound features a trifluoromethanesulfonate moiety, which is known to enhance the reactivity of the molecule, potentially leading to various biological interactions.

Antimicrobial Properties

Research indicates that benzofuran derivatives, including compounds similar to 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate, exhibit promising antimicrobial activities. For instance, studies have shown that benzofuran derivatives can effectively inhibit the growth of various bacterial strains:

CompoundMIC (μg/mL)Target Organism
Compound 18M. tuberculosis
Compound 22M. tuberculosis
Compound 312.5S. aureus
Compound 43.12S. aureus

These findings suggest that modifications in the benzofuran structure can significantly affect antimicrobial potency, with certain substitutions leading to enhanced activity against specific pathogens .

Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer properties. In a study focusing on various benzofuran compounds, some were found to exhibit cytotoxic effects on cancer cell lines, including breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Mechanistic Insights

The biological activity of 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitutions, potentially inhibiting enzymes critical for bacterial survival.
  • Cell Membrane Disruption : Some studies suggest that benzofuran derivatives can disrupt bacterial cell membranes, leading to increased permeability and cell death.

Study on Antimicrobial Efficacy

In a comparative study of various benzofuran derivatives, researchers synthesized several new compounds and evaluated their antimicrobial efficacy against E. coli, S. aureus, and Pseudomonas aeruginosa. Among them, one derivative exhibited an MIC of 25 μg/mL against E. coli, indicating significant antibacterial potential .

Evaluation of Anticancer Activity

A recent investigation assessed the cytotoxic effects of several benzofuran derivatives on human breast cancer cell lines. The study found that certain modifications in the benzofuran structure led to enhanced cytotoxicity, with IC50 values as low as 10 μM for some compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate, and what analytical methods validate its purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, trifluoromethanesulfonate groups are introduced using methyl trifluoromethanesulfonate under microwave-assisted conditions (150°C, 300 W) with Cs₂CO₃ or NaI as catalysts . Purity validation requires HPLC coupled with high-resolution mass spectrometry (HRMS; exact mass: 331.043–331.045) . Impurity profiling should include ¹H/¹³C NMR to confirm the absence of unreacted intermediates or byproducts .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Store the compound in amber vials at −20°C in anhydrous acetonitrile or dichloromethane to prevent hydrolysis of the triflate group. Monitor stability via periodic LC-MS analysis (e.g., detect trifluoromethanesulfonic acid as a degradation product) .

Q. What spectroscopic techniques are critical for structural elucidation of this heterocyclic compound?

  • Methodological Answer : Use ¹H NMR (to confirm methyl and benzofuropyridinyl protons), ¹³C NMR (to identify quaternary carbons and triflate signals), and FT-IR (to detect sulfonate stretching vibrations at ~1200–1350 cm⁻¹). HRMS confirms the molecular ion ([M+H]⁺ at m/z 331.045) .

Advanced Research Questions

Q. How does the trifluoromethanesulfonate group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The triflate group acts as a superior leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Compare reactivity with mesylates or tosylates using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water. Monitor reaction progress via TLC and isolate products using silica gel chromatography. Note that electron-withdrawing substituents on the benzofuropyridine core may reduce coupling efficiency .

Q. What strategies resolve contradictory data in solubility measurements across different solvents?

  • Methodological Answer : Contradictions arise from solvent polarity and hydrogen-bonding capacity. Perform systematic solubility tests in DMSO, acetonitrile, and chloroform using gravimetric analysis (e.g., saturation concentration via UV-Vis calibration curves). Account for temperature effects (e.g., 25°C vs. 40°C) and use COSMO-RS computational modeling to predict solubility trends .

Q. How can computational chemistry predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to model interactions with Janus kinase (JAK) active sites, using the benzofuropyridine scaffold as a pharmacophore. Validate predictions with surface plasmon resonance (SPR) binding assays and correlate with IC₅₀ values from enzymatic inhibition studies .

Q. What advanced purification techniques are required to isolate this compound from complex reaction mixtures?

  • Methodological Answer : Use preparative HPLC with a C18 column (acetonitrile/water gradient) or flash chromatography (hexane/ethyl acetate). For trace metal removal (e.g., Pd residues), employ chelating agents like EDTA in post-purification washes. Confirm purity via elemental analysis (C, H, N, S) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

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